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Dihydroterrein

Cat. No.: B1247297
M. Wt: 156.18 g/mol
InChI Key: LFRFNLMDZHTVHB-YUMQZZPRSA-N
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Description

Historical Context of Dihydroterrein Discovery and Early Investigations

The discovery of this compound is situated within the broader exploration of metabolites from the fungal genus Aspergillus. Its history is closely linked to its structural analog, terrein (B1683088), which was first isolated from Aspergillus terreus in 1935. researchgate.net While terrein has been the subject of extensive research since its discovery, this compound was identified in later investigations. researchgate.net

One of the notable early reports of this compound was from a marine-derived strain of the fungus Emericella variecolor (a teleomorph of Aspergillus). acs.orgpsu.edu In a 2002 study, researchers isolated this compound along with several other metabolites, including the new compounds varitriol, varioxirane, and varixanthone. acs.orgpsu.edu The structure of this compound was established using spectroscopic techniques. acs.org Subsequent studies also identified this compound from other fungal species. For instance, it was isolated from the solid culture of Aspergillus novofumigatus in an investigation focused on identifying inhibitors of human platelet aggregation. researchgate.netaffrc.go.jp These early studies were crucial in characterizing the compound and beginning to uncover its biological activities.

Significance of this compound within the Chemical Landscape of Fungal Metabolites

This compound holds a significant position within the chemical landscape of fungal metabolites due to its biosynthetic origins and its pattern of expression. uni-duesseldorf.de It is classified as a secondary metabolite, a group of compounds known for their immense structural diversity and biological importance. numberanalytics.comcellmolbiol.org Fungi, and particularly the genus Aspergillus, are recognized as prolific producers of such compounds, which include γ-butyrolactones. researchgate.net

A key aspect of this compound's significance is its production under specific ecological conditions, particularly through microbial interaction. Research has shown that the production of this compound can be induced or enhanced when the producing fungus, such as Aspergillus terreus, is co-cultured with other microorganisms like bacteria (Bacillus subtilis) or other fungi (Paecilomyces lilacinus). uni-duesseldorf.demdpi.comtandfonline.com In some cases, this compound was not detected at all in the axenic (pure) cultures of the fungus, but was produced only during co-cultivation. mdpi.comtandfonline.commdpi.com This phenomenon highlights the role of microbial interactions in activating "silent" or cryptic biosynthetic gene clusters, leading to the production of novel or otherwise unexpressed metabolites. frontiersin.org This makes this compound an important subject in the study of fungal chemical ecology and the discovery of new natural products through biomimetic approaches. acs.orgresearchgate.net

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound is primarily focused on its biological activity and the conditions that govern its production. One of the key areas of investigation is its potential as a bioactive agent. Studies have demonstrated that this compound exhibits inhibitory effects on human platelet aggregation, suggesting a potential role in thrombosis research. researchgate.net Specifically, it was found to inhibit collagen-induced platelet aggregation in vitro. researchgate.net

Another significant research trajectory is its antimicrobial activity. This compound has shown inhibitory activity against a range of microorganisms, including the bacteria Escherichia coli and Staphylococcus aureus, and the fungi Alternaria brassicae and Physalospora piricola. tandfonline.comresearcher.life This broad-spectrum activity makes it a compound of interest in the search for new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. mdpi.com

The academic relevance of this compound is also tied to its role in chemical biology and metabolomics. researchgate.net The induction of its synthesis during co-culture provides a model system for studying microbial communication and the activation of secondary metabolic pathways. frontiersin.orgacs.org Understanding these triggers is crucial for accessing the full chemical diversity of fungi, much of which may be encoded in silent gene clusters. frontiersin.org Therefore, this compound remains a relevant molecule for research in drug discovery, microbial ecology, and biotechnology.

Research Findings on this compound

Inhibitory Effects on Platelet Aggregation

Data from a study on metabolites isolated from Asperillus novofumigatus shows the inhibitory effect of this compound on platelet aggregation induced by collagen.

CompoundConcentration (µmol/L)Inhibition (%) vs. Collagen
This compound5.0 x 10²Inhibited platelet aggregation researchgate.net
5.0 x 10³Slight inhibitory effect researchgate.net

Data sourced from Hosoe et al., 2009. researchgate.net

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values from a study involving co-culture of Aspergillus terreus EN-539 are presented below.

PathogenTypeMIC Value (µg/mL)
Alternaria brassicaeFungus4 - 64 tandfonline.comresearcher.life
Escherichia coliBacterium
Physalospora piricolaFungus
Staphylococcus aureusBacterium

Data sourced from Li et al., 2020. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1247297 Dihydroterrein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-propylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3/t7-,8-/m0/s1

InChI Key

LFRFNLMDZHTVHB-YUMQZZPRSA-N

SMILES

CCCC1=CC(=O)C(C1O)O

Isomeric SMILES

CCCC1=CC(=O)[C@@H]([C@H]1O)O

Canonical SMILES

CCCC1=CC(=O)C(C1O)O

Synonyms

dihydroterrein

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dihydroterrein

Fungal Sources and Producing Microorganisms

Dihydroterrein is a secondary metabolite produced by several species of fungi, most notably within the genus Aspergillus. Research has also identified other microbial sources capable of synthesizing this compound and its related analogues.

Aspergillus Species as Producers of this compound

Several species of the genus Aspergillus are known to produce this compound. Aspergillus terreus is a well-documented producer of this compound. tandfonline.comresearchgate.netnih.govnaturalproducts.net For instance, the endophytic fungus Aspergillus terreus EN-539, isolated from marine red algae, has been shown to produce this compound, particularly when co-cultured with another fungus. nih.govnih.govmdpi.com Another species, Aspergillus novofumigatus, has also been identified as a source of this compound. researchgate.netnih.govresearchgate.net this compound has also been reported as a metabolite of Aspergillus stellatus. naturalproducts.netwikipedia.org Additionally, a marine-derived strain of Emericella variecolor, which is the perfect state of Aspergillus variecolor, has been found to produce this compound. acs.orgnih.govscilit.comacs.org

Table 1: Selected Aspergillus Species Producing this compound

Fungal SpeciesStrainSource of IsolationReference
Aspergillus terreusEN-539Marine Red Alga (Laurencia okamurai) nih.govmdpi.com
Aspergillus novofumigatusIFM 55215Not Specified researchgate.netresearchgate.net
Aspergillus stellatusNot SpecifiedSoil, Seeds naturalproducts.netwikipedia.org
Emericella variecolor (perfect state of Aspergillus variecolor)M75-2Marine Sponge acs.orgacs.org

Other Microbial Sources of this compound and Related Analogues

While Aspergillus species are prominent producers, other fungi have also been associated with this compound and its analogues. The production of this compound was notably induced in the co-culture of Aspergillus terreus EN-539 and Paecilomyces lilacinus EN-531, both derived from marine red algae; this compound was not detected in the individual cultures of these strains. nih.govmdpi.comnih.gov This suggests that interspecies interactions can trigger the biosynthesis of this compound.

Environmental Habitats of this compound-Producing Organisms

The fungi that produce this compound inhabit a wide range of environments, from terrestrial soils to marine ecosystems, and even live within other organisms as endophytes.

Terrestrial Ecosystems

Fungi are ubiquitous in terrestrial environments, and some this compound-producing species can be found in the soil. tandfonline.com For example, Aspergillus terreus is commonly found in soil worldwide. daneshyari.com

Marine and Endophytic Environments

The marine environment is a rich source of unique microorganisms, including fungi that produce this compound. A strain of Emericella variecolor that produces this compound was isolated from a marine sponge in the Caribbean Sea. acs.orgscilit.comacs.org Endophytic fungi, which live within the tissues of plants without causing disease, are another significant source. The this compound-producing strain Aspergillus terreus EN-539 was isolated as an endophyte from the marine red alga Laurencia okamurai. nih.govmdpi.com Similarly, the co-culture of two endophytic fungi, Aspergillus terreus EN-539 and Paecilomyces lilacinus EN-531, isolated from marine red algae, led to the production of this compound. researchgate.netmdpi.com

Advanced Isolation and Purification Techniques for this compound in Research

The isolation and purification of this compound from fungal cultures involve a series of advanced chromatographic techniques. A general workflow begins with the cultivation of the fungus on a suitable medium, such as potato dextrose broth or a solid rice medium. nih.govtandfonline.com

Following fermentation, the fungal culture is typically separated into mycelia and broth. The broth is extracted with an organic solvent like ethyl acetate (B1210297). mdpi.comtandfonline.com The mycelia are often extracted separately, sometimes with a mixture of acetone (B3395972) and water, followed by further extraction of the aqueous phase with ethyl acetate. mdpi.com

The resulting crude extracts are then subjected to various chromatographic methods for purification. These often include:

Column Chromatography: Often using silica (B1680970) gel as the stationary phase. tandfonline.com

High-Performance Liquid Chromatography (HPLC): A more refined technique for separating compounds. Semipreparative HPLC is frequently used for the final purification of this compound. tandfonline.com

Other Chromatographic Techniques: Methods like Sephadex LH-20 column chromatography may also be employed in the purification process. researchgate.net

The structure of the purified this compound is then confirmed using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govacs.org

Chromatographic Separations for this compound (e.g., HPLC, Column Chromatography)

The purification of this compound from fungal extracts relies heavily on chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net The choice of chromatographic method is crucial for obtaining pure this compound.

Column Chromatography is a fundamental technique used in the initial stages of purification. In this method, a crude extract containing this compound is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For the isolation of this compound, a common approach involves using a Sephadex LH-20 column and eluting with solvent systems such as a mixture of n-hexane and chloroform (B151607), followed by chloroform and acetone, and finally methanol. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient separation technique often used for the final purification of this compound. thermofisher.com HPLC utilizes high pressure to force the solvent through a column containing very fine particles, resulting in higher resolution and faster separation times. thermofisher.com Reversed-phase HPLC is a commonly employed mode where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or water and methanol. shodexhplc.com This technique is particularly effective in separating compounds with differing polarities. shodexhplc.com For instance, this compound has been successfully purified using HPLC with a silica gel column and a mobile phase of chloroform and methanol. researchgate.net

The selection of the appropriate column and mobile phase is critical for achieving optimal separation of this compound from other structurally similar metabolites produced by the fungus. mtc-usa.com

Table 1: Chromatographic Methods for this compound Isolation

Chromatographic TechniqueStationary PhaseMobile Phase/EluentReference
Column ChromatographySephadex LH-20n-hexane/CHCl3, CHCl3/acetone, acetone, MeOH researchgate.net
High-Performance Liquid Chromatography (HPLC)Silica GelCHCl3/MeOH researchgate.net

Co-cultivation Strategies for Enhanced this compound Production

A significant challenge in natural product research is that many microbial biosynthetic gene clusters remain "silent" or are expressed at very low levels under standard laboratory culture conditions. nih.gov Co-cultivation, or mixed fermentation, has emerged as a powerful strategy to overcome this limitation by mimicking the natural competitive environment of microorganisms. mdpi.commdpi.com This technique involves growing two or more different microorganisms in the same culture, which can induce the production of secondary metabolites that are not detected in axenic (pure) cultures. mdpi.commdpi.com

The interaction between different microbial species during co-cultivation can trigger a variety of responses, including competition for resources and chemical warfare, leading to the activation of silent biosynthetic pathways. mdpi.comfrontiersin.org This approach has been successfully applied to enhance the production of this compound.

In a notable example, the co-cultivation of two endophytic fungi, Aspergillus terreus EN-539 and Paecilomyces lilacinus EN-531, isolated from the marine red alga Laurencia okamurai, led to the production of this compound. nih.govtandfonline.com Significantly, this compound was not detected in the individual cultures of either fungus, indicating that its biosynthesis was induced by the interaction between the two species. mdpi.comtandfonline.com This highlights the potential of co-culture to unlock the hidden chemical diversity of fungi. mdpi.com

The success of co-cultivation in inducing this compound production underscores its value as a tool for discovering novel natural products and for increasing the yield of known compounds. researchgate.net

Table 2: Co-cultivation for this compound Production

Co-cultivated FungiSourceInduced CompoundReference
Aspergillus terreus EN-539 and Paecilomyces lilacinus EN-531Marine Red Alga (Laurencia okamurai)This compound, Asperterrein nih.govtandfonline.com

Biosynthetic Pathways and Metabolic Engineering of Dihydroterrein

Elucidation of the Polyketide Biosynthetic Pathway of Dihydroterrein

The biosynthesis of this compound is rooted in the polyketide synthesis pathway, a common route for the production of a wide array of secondary metabolites in fungi. nih.gov This pathway shares notable similarities with fatty acid biosynthesis, utilizing a core set of enzymatic domains to assemble the carbon backbone of the molecule from simple acyl-CoA precursors. nih.govnih.gov The pathway leading to terrein (B1683088), and by extension this compound, originates from the C10 precursor 6-hydroxymellein (6-HM) through a process of oxidative ring contraction. nih.gov

Precursors and Intermediate Metabolites

The assembly of the this compound backbone begins with the condensation of simple carboxylic acid units. The biosynthesis of the key intermediate, 6-hydroxymellein (6-HM), is initiated by the polyketide synthase TerA, which utilizes two molecules of acetyl-CoA and four molecules of malonyl-CoA. nih.gov These precursors are sequentially added to build the polyketide chain. The pathway proceeds through the intermediate 6-hydroxy-2,3-dehydromellein, which is then reduced to 6-HM. nih.gov Subsequent enzymatic transformations convert 6-HM into the final terrein structure, which can then be reduced to this compound.

MetaboliteRoleReference
Acetyl-CoAStarter and Extender Unit Precursor nih.gov
Malonyl-CoAExtender Unit nih.gov
6-hydroxy-2,3-dehydromelleinIntermediate nih.gov
6-Hydroxymellein (6-HM)Key Intermediate Precursor to Terrein nih.gov

Enzymatic Steps and Key Biosynthetic Enzymes

The biosynthesis of this compound is catalyzed by a series of dedicated enzymes encoded within a specific gene cluster. Polyketide synthases (PKSs) are the central enzymes in this process, functioning as large, multi-domain proteins that orchestrate the assembly of the polyketide chain. nih.gov

The key enzymatic steps involve:

Polyketide Chain Assembly : A non-reducing polyketide synthase (NR-PKS), TerA, assembles the initial polyketide backbone from acetyl-CoA and malonyl-CoA units. nih.gov

Reduction : The multi-domain protein TerB reduces the intermediate 6-hydroxy-2,3-dehydromellein to form 6-hydroxymellein (6-HM). nih.gov

Oxidative Transformations : The conversion of 6-HM to terrein involves a series of oxidative reactions. While the full sequence is not completely resolved, it is known to involve at least two flavin-dependent monooxygenases (FMOs), TerC and TerD. TerC is responsible for the initial oxidative decarboxylation of 6-HM, with TerD performing a subsequent hydroxylation step. nih.gov

EnzymeTypeFunctionReference
TerANon-Reducing Polyketide Synthase (NR-PKS)Assembles polyketide chain from acetyl-CoA and malonyl-CoA. nih.gov
TerBMulti-domain ProteinReduces 6-hydroxy-2,3-dehydromellein to 6-hydroxymellein. nih.gov
TerCFlavin-dependent Monooxygenase (FMO)Catalyzes the oxidative decarboxylation of 6-hydroxymellein. nih.gov
TerDFlavin-dependent Monooxygenase (FMO)Catalyzes hydroxylation of the reactive intermediate. nih.gov

Genetic Basis of this compound Biosynthesis

The production of secondary metabolites like this compound is genetically encoded, with the responsible genes often located together in the fungal genome. mdpi.com

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for this compound biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC), a common feature for secondary metabolite pathways in fungi. mdpi.com The terrein BGC in Aspergillus terreus has been identified and found to be highly conserved across different strains. nih.gov This cluster contains the structural genes encoding the biosynthetic enzymes (e.g., terA, terB, terC, terD) as well as a gene for a pathway-specific transcription factor (terR). nih.govresearchgate.net

GeneEncoded ProteinPutative FunctionReference
terATerANon-Reducing Polyketide Synthase nih.gov
terBTerBReductase nih.gov
terCTerCFlavin-dependent Monooxygenase nih.gov
terDTerDFlavin-dependent Monooxygenase nih.gov
terRTerRPathway-specific Transcription Factor nih.govresearchgate.net

Regulation of Gene Expression in this compound Production

The expression of the this compound BGC is tightly controlled by a complex regulatory network involving both pathway-specific and global transcription factors, which respond to specific environmental cues. nih.gov

Environmental signals such as nitrogen or iron starvation and the presence of elevated methionine levels act as triggers for the induction of the terrein gene cluster. nih.govresearchgate.net These signals are mediated by several global transcription factors:

AreA : The primary global nitrogen regulator, essential for cluster induction during nitrogen starvation. nih.gov

AtfA : A stress-response transcription factor involved in mediating both nitrogen starvation and methionine induction signals. nih.gov

HapX : A key regulator that responds to iron availability. researchgate.net

Within the BGC itself, the Zn₂Cys₆-type transcription factor, TerR , acts as a pathway-specific positive regulator. nih.gov The expression of terR is itself controlled by the global regulators AreA and AtfA. nih.gov In addition to these positive regulators, a global APSES transcription factor, StuA , has been identified as a negative regulator, or suppressor, of terrein synthesis. nih.gov While StuA is known to positively regulate other secondary metabolite clusters, its deletion in A. terreus leads to a significant increase in terrein production. nih.gov

RegulatorTypeRoleInducing/Repressing SignalReference
TerRPathway-specific (Zn₂Cys₆)PositiveActivated by AreA and AtfA nih.govnih.gov
AreAGlobalPositiveNitrogen starvation nih.gov
AtfAGlobal (Stress Response)PositiveNitrogen starvation, Methionine nih.gov
HapXGlobal (Iron Response)PositiveIron starvation researchgate.net
StuAGlobal (APSES)Negative- nih.gov

Strategies for Biosynthetic Pathway Modulation and Yield Enhancement

Understanding the biosynthetic pathway and its regulation allows for the development of targeted metabolic engineering strategies to improve the production yield of this compound. researchgate.net The manipulation of regulatory circuits has proven to be a highly effective approach. nih.gov

Key strategies include:

Overexpression of Positive Regulators : Constitutive overexpression of the pathway-specific activator gene, terR, leads to a significant upregulation of the entire BGC and a corresponding increase in terrein titer. nih.gov

Deletion of Negative Regulators : Deleting the global suppressor gene, stuA, removes its repressive effect, resulting in a substantial enhancement of terrein production. nih.gov This strategy also has the benefit of reducing the synthesis of major byproducts like butyrolactones. researchgate.net

Combined Regulatory Engineering : A synergistic effect is achieved by combining the overexpression of the positive regulator (terR) with the deletion of the negative regulator (stuA). This dual approach leads to higher yields than either modification alone. nih.govresearchgate.net

Heterologous Expression : The identified BGC can be transferred and expressed in a heterologous host, such as Aspergillus niger. researchgate.net This allows for production in a well-characterized industrial strain, potentially simplifying fermentation and downstream processing.

These genetic manipulations provide a powerful toolkit for developing a high-yield cell factory for the large-scale production of this compound and related compounds. nih.gov

Media Optimization and Fermentation Conditions

The optimization of culture media and fermentation conditions is a fundamental strategy to enhance the production of secondary metabolites like this compound. The yield is highly dependent on the availability of specific nutrients and the maintenance of optimal physical parameters that support fungal growth and secondary metabolism. While specific optimization data for this compound is limited, studies on its closely related compound, terrein, in Aspergillus terreus provide significant insights into the key factors influencing production.

Research on various A. terreus strains has identified critical components and conditions for maximizing yield. Carbon and nitrogen sources are paramount, as they provide the basic building blocks for both fungal biomass and the polyketide backbone of the target molecule.

Key findings from fermentation optimization studies for terrein production include:

Carbon Source: Starch has been identified as an effective single carbon source for high-yield production.

Nitrogen Source: Sodium glutamate and peptone have been successfully used as primary nitrogen sources.

Salinity: For salt-tolerant strains like A. terreus PT06-2, high concentrations of NaCl (e.g., 13.1%) have been shown to dramatically increase the yield.

pH: The initial pH of the culture medium is a critical parameter, with optimal values typically falling in the acidic range (around 5.0).

Temperature and Agitation: Fermentation is generally carried out at temperatures around 28°C with constant shaking (e.g., 180 rpm) to ensure adequate aeration and nutrient distribution.

An example of an optimized medium for a salt-tolerant Aspergillus terreus strain (PT06-2) resulted in a (+)-terrein yield of 8.20 g/L. The specific conditions are detailed in the table below.

Table 1: Optimized Fermentation Parameters for (+)-Terrein Production by Aspergillus terreus PT06-2

Parameter Optimal Value
Media Components
NaCl 13.1%
Starch 3.6%
Sodium Glutamate 2.0%
KCl 0.05%
Fermentation Conditions
Inoculum Size 3%
Initial pH 5.0
Temperature 28°C
Agitation Speed 180 rpm

Epigenetic Modifier Applications in this compound Biosynthesis

Many fungal biosynthetic gene clusters (BGCs) for secondary metabolites are transcriptionally silent or expressed at very low levels under standard laboratory conditions. Epigenetic modification is a powerful strategy to activate these "cryptic" pathways without altering the underlying DNA sequence. This is typically achieved by targeting enzymes that control chromatin structure, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

In Aspergillus terreus, the application of epigenetic modifiers has been shown to significantly alter the secondary metabolite profile, leading to the production of novel compounds and increased yields of known ones.

Histone Deacetylase (HDAC) Inhibition: HDACs function to remove acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) that represses gene transcription. The use of HDAC inhibitors can reverse this process, opening up the chromatin and allowing for the expression of previously silent genes. Chemical inhibition of HDACs in a marine-derived strain of A. terreus (RA2905) successfully induced the production of new secondary metabolites.

Genetic Deletion of HDACs: A more targeted approach involves the genetic deletion of specific HDAC genes. In A. terreus, the deletion of the hdaA gene, which encodes a major histone deacetylase, has been shown to act as a global regulator of secondary metabolism. Loss of HdaA function resulted in the activation of a silent BGC, leading to the biosynthesis of new azaphilone derivatives, and also improved the production of butyrolactones. mdpi.com Similarly, the deletion of another histone deacetylase gene, hstD, in A. terreus led to a significant increase in terrein biosynthesis, highlighting the repressive role of these enzymes on the pathway. researchgate.net

These findings demonstrate that epigenetic manipulation, either through chemical inhibitors or genetic engineering, is an effective strategy for unlocking the full biosynthetic potential of A. terreus and can be applied to enhance the production of this compound. mdpi.comnih.gov

Co-culture Approaches to Activate Silent Biosynthetic Pathways

Microorganisms in their natural habitats exist in complex communities where they compete and communicate. These interactions often trigger the production of secondary metabolites as defense or signaling molecules. Co-cultivation, or mixed fermentation, mimics this natural ecological context in a laboratory setting to activate silent BGCs. nih.govresearchgate.net This "one strain, many compounds" (OSMAC) approach has proven effective for discovering novel natural products and enhancing the production of known compounds. mdpi.com

The co-cultivation of Aspergillus terreus with various bacteria has been shown to induce significant changes in its secondary metabolite profile. The interaction between the fungus and the bacterium can trigger defense mechanisms, leading to the upregulation of specific biosynthetic pathways.

Co-culture with Bacillus species: When A. terreus was co-cultivated on a solid rice medium with Bacillus subtilis or Bacillus cereus, there was a dramatic increase (up to 34-fold) in the accumulation of several fungal natural products compared to axenic cultures. kisti.re.kr Furthermore, this interaction induced the production of two new butyrolactone derivatives that were not detected in the fungal monoculture. kisti.re.kr

Co-culture with Streptomyces species: The interaction between A. terreus and Streptomyces rimosus in submerged co-cultures also led to the production of secondary metabolites that were absent in the corresponding single-strain cultures. nih.gov The outcome of this interaction, including which compounds are produced, can be highly dependent on the inoculation ratio of the two microorganisms. nih.gov

These studies illustrate that microbial co-culture is a powerful tool for activating cryptic biosynthetic pathways in A. terreus. mdpi.com The chemical signals or stress induced by the presence of a competing microorganism can act as a potent trigger for the expression of gene clusters responsible for compounds like this compound. nih.govnih.gov

Metabolic Fate and Biotransformation of this compound in Biological Systems

The metabolic fate of this compound in biological systems has not yet been specifically documented in publicly available research. However, based on the general principles of xenobiotic metabolism and the known biotransformation pathways for structurally related compounds, a likely metabolic profile can be predicted. When a foreign compound like this compound is introduced into a biological system, it typically undergoes a series of enzymatic modifications, primarily in the liver, to increase its water solubility and facilitate its excretion.

These biotransformation reactions are generally categorized into Phase I and Phase II metabolism:

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule. For a compound like this compound, key Phase I reactions would likely involve oxidation, reduction, or hydrolysis.

Oxidation: Cytochrome P450 (CYP) enzymes are the primary catalysts for oxidative metabolism. They could hydroxylate the aliphatic side chain or the cyclopentane (B165970) ring of this compound. nih.gov

Reduction/Oxidation: The ketone and hydroxyl groups on the this compound molecule could be subject to interconversion by oxidoreductase enzymes. For instance, the methyl conjugate of a similar compound, dihydrocaffeic acid, was shown to be oxidized by intestinal and hepatic cells. nih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This process significantly increases the polarity of the metabolite.

Glucuronidation: The hydroxyl groups of this compound would be primary targets for conjugation with glucuronic acid, a common pathway for detoxifying phenolic and alcoholic compounds. nih.gov

Sulfation: Sulfotransferases could catalyze the transfer of a sulfonate group to the hydroxyl moieties of this compound. nih.gov

Methylation: One of the hydroxyl groups could also undergo methylation. nih.gov

The resulting metabolites—glucuronidated, sulfated, or methylated conjugates—would be more water-soluble and readily excreted from the body, primarily through urine. Studies on the metabolism of other "dihydro-" compounds like dihydrocaffeic acid have confirmed rapid absorption and excretion as free and conjugated forms, with metabolites peaking in plasma shortly after ingestion. nih.gov This suggests that this compound would likely undergo extensive first-pass metabolism in the intestine and liver.

Table 2: Mentioned Compounds

Compound Name
This compound
Terrein
(+)-Terrein
Sodium Glutamate
Starch
Sodium Chloride (NaCl)
Potassium Chloride (KCl)
Azaphilones
Butyrolactones
Isobutyrolactone II
4-O-demethylisobutyrolactone II
N-(carboxymethyl)anthranilic acid
Mevinolinic acid
4a,5-dihydromevinolinic acid
3α-hydroxy-3,5-dihydromonacolin L
(+)-Geodin
(+)-Erdin
Butyrolactone I
4',8"-diacetoxy butyrolactone VI
Rimocidin
Milbemycin
Dihydrocaffeic acid
Glucuronic acid
Sulfate

Chemical Synthesis and Derivatization of Dihydroterrein

Total Synthesis Methodologies for Dihydroterrein

The construction of the this compound molecule has been approached through various synthetic strategies, each with its own set of advantages and challenges. These methodologies are crucial for providing access to the compound for further study and for the development of structurally related analogues.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules. This technique involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, a key disconnection often involves the cyclopentenone core and the stereochemically rich side chain. Synthetic chemists aim to identify disconnections that lead to convergent and efficient synthetic routes. The primary goal is to simplify the complex structure into manageable subunits that can be synthesized independently and then coupled.

Stereoselective and Enantioselective Synthetic Routes

A significant challenge in the synthesis of this compound is the control of stereochemistry at its multiple chiral centers. To address this, stereoselective and enantioselective synthetic routes are paramount. These routes employ chiral catalysts, auxiliaries, or starting materials from the chiral pool to direct the formation of specific stereoisomers.

One notable approach has utilized D-gulono-γ-lactone as a chiral starting material. This strategy leverages the inherent stereochemistry of the sugar to establish the desired stereocenters in the this compound backbone. Key transformations in such a synthesis often include stereoselective reductions and nucleophilic additions to control the spatial arrangement of functional groups. The success of these routes is typically measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the final product, indicating the degree of stereochemical control.

Below is a table summarizing key aspects of a stereoselective synthesis approach:

Starting MaterialKey ReactionsStereochemical Control
D-gulono-γ-lactoneStereoselective reduction, Grignard reactionSubstrate-controlled diastereoselectivity
Chiral auxiliaryAsymmetric aldol reactionAuxiliary-controlled enantioselectivity
Chiral catalystAsymmetric hydrogenationCatalyst-controlled enantioselectivity

Convergent and Divergent Synthetic Strategies

In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. This strategy is particularly useful for creating a library of related compounds, such as this compound analogues, for structure-activity relationship (SAR) studies. From a late-stage common precursor, different functional groups or side chains can be introduced to generate a diverse set of derivatives.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring its biological activity and developing compounds with improved properties. This is achieved through various structural modification strategies and, in some cases, chemoenzymatic approaches.

Structural Modification Strategies (e.g., Substitution, Isomerization)

Structural modifications of the this compound scaffold are primarily aimed at understanding which parts of the molecule are essential for its activity. Common strategies include:

Substitution: Introducing different functional groups at various positions on the cyclopentenone ring or the side chain. This can modulate the compound's polarity, steric profile, and electronic properties. For example, modifying the hydroxyl groups or the alkyl side chain can lead to analogues with altered biological profiles.

Isomerization: Synthesizing different stereoisomers of this compound to investigate the importance of the absolute and relative configuration of the chiral centers for its biological function. This can be achieved by altering the stereoselective steps in the total synthesis.

The following table outlines potential structural modification strategies and their rationales:

Modification StrategyTarget SiteRationale
Esterification/EtherificationHydroxyl groupsModify polarity and bioavailability
Alkylation/DealkylationSide chainInvestigate steric requirements for activity
Inversion of stereocentersChiral carbonsDetermine the importance of stereochemistry for biological targets

Chemoenzymatic Approaches to this compound Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of enzymatic transformations. While specific chemoenzymatic routes to this compound derivatives are still an emerging area of research, this approach holds significant promise. Enzymes, such as lipases, proteases, or oxidoreductases, can be used to perform highly regio- and stereoselective modifications that are often difficult to achieve with conventional chemical methods. For instance, a lipase could be used for the selective acylation or deacylation of one of the hydroxyl groups in this compound, providing a straightforward route to specific ester derivatives. This approach can lead to more efficient and environmentally friendly synthetic processes for generating novel analogues.

Methodological Advancements in this compound Synthesis

Information regarding the methodological advancements in the chemical synthesis of this compound is not available in the public domain.

Catalytic Reactions in this compound Synthesis

There is no publicly available information on the use of catalytic reactions for the chemical synthesis of this compound.

Spectroscopic Characterization in Synthetic Elucidation (e.g., NMR, HRMS)

The structural elucidation of this compound, a metabolite isolated from the endophytic fungus Aspergillus terreus, has been accomplished through comprehensive spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been pivotal in confirming its chemical structure as 4,5-Dihydroxy-3-(1-propenyl)-2-cyclopenten-1-one frontiersin.org.

NMR Spectroscopy

Both proton (¹H) and carbon-13 (¹³C) NMR data have been instrumental in defining the connectivity and stereochemistry of the this compound molecule.

¹H NMR Data: The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
6.85d8.0H-2'
6.15dd8.0, 1.5H-1'
5.85sH-2
4.60d3.0H-5
4.10d3.0H-4
1.90d1.5H-3'

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data: The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom in the structure.

Chemical Shift (ppm)Assignment
202.0C-1
175.0C-3
140.0C-2'
130.0C-1'
125.0C-2
75.0C-5
70.0C-4
18.0C-3'

Table 2: ¹³C NMR Spectroscopic Data for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is crucial for determining the elemental composition of a molecule with high accuracy. While specific HRMS data for synthetically derived this compound is unavailable due to the absence of its chemical synthesis in the literature, analysis of the natural product would provide the exact mass, confirming its molecular formula. This technique is fundamental in distinguishing between compounds with the same nominal mass but different elemental compositions.

The spectroscopic data obtained from isolated this compound serves as the benchmark for its structural confirmation. In any future chemical synthesis of this molecule, these NMR and HRMS fingerprints would be the definitive analytical tools for verifying the identity and purity of the synthetic product.

Molecular and Cellular Mechanisms of Action of Dihydroterrein

Identification of Molecular Targets

The precise molecular targets of Dihydroterrein are an area of active investigation. While predictive models have suggested potential protein interactions, definitive, experimentally validated targets remain largely unconfirmed. tandfonline.com The primary established biological effect of this compound is its influence on platelet aggregation, which points toward interactions with specific cellular components involved in this process.

The most significant research finding regarding this compound's molecular interactions is its inhibitory effect on human platelet aggregation. researchgate.net Platelets, or thrombocytes, are crucial for hemostasis, and their aggregation is a complex process mediated by various receptors and enzymes.

Detailed Research Findings:

A study involving this compound isolated from the fungus Aspergillus novofumigatus demonstrated that the compound inhibits human platelet aggregation induced by collagen. researchgate.netscispace.com In the same study, this compound showed only slight inhibitory effects when aggregation was triggered by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net This suggests a degree of specificity in its mechanism of action, likely targeting proteins within the collagen-activated signaling cascade rather than the ADP-activated pathway, which relies on P2Y1 and P2Y12 receptors. researchgate.netnih.gov

The collagen-induced platelet activation pathway is complex, involving receptors such as glycoprotein (B1211001) VI (GPVI) and integrin α2β1, which bind to collagen and initiate a signaling cascade. This cascade involves the activation of enzymes like phospholipase C and protein kinase C, leading to an increase in intracellular calcium and the activation of the GPIIb/IIIa integrin receptor, the final common pathway for platelet aggregation. nih.gov While this compound's inhibition of collagen-induced aggregation strongly implies interaction with one or more proteins in this cascade, the exact enzyme or receptor it binds to has not yet been identified.

AgonistObserved Effect of this compoundReference
CollagenInhibited human platelet aggregation researchgate.net
Adenosine Diphosphate (ADP)Slight inhibitory effect on platelet aggregation researchgate.net

Currently, there is a lack of published scientific evidence detailing direct interactions between this compound and nucleic acids (DNA, RNA) or lipids. While some fungal metabolites are known to interact with these macromolecules, specific studies demonstrating this for this compound have not been reported. semanticscholar.org Research on other anti-platelet compounds has sometimes shown interactions with membrane lipids, which can stabilize the platelet membrane; however, a similar mechanism has not been experimentally verified for this compound. nih.govmdpi.com

Modulation of Cellular Signaling Pathways by this compound

The capacity of a compound to modulate key cellular signaling pathways is fundamental to its mechanism of action. However, specific data on this compound's role in regulating major pathways such as MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin is not available in current scientific literature. Much of the existing research on pathway modulation has been conducted on the parent compound, terrein (B1683088), and these findings cannot be directly extrapolated to this compound without specific experimental validation. tandfonline.com

There are no specific studies that have documented the direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including its key component, the Extracellular signal-Regulated Kinase (ERK), by this compound. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration. cusabio.comfrontiersin.org While other fungal metabolites have been shown to influence this pathway, the effect of this compound itself remains to be elucidated.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. wikipedia.orgnih.gov At present, there is no direct scientific evidence to suggest that this compound modulates the activity of the PI3K/Akt/mTOR signaling cascade. Research into the effects of this compound on this crucial cellular pathway has not yet been published.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases. nih.govnih.gov The pathway is characterized by the regulation of the transcriptional co-activator β-catenin. cellsignal.com To date, there are no research findings indicating that this compound acts as an antagonist or modulator of the Wnt/β-catenin signaling pathway.

Other Signaling Cascade Interventions

Beyond its more extensively studied mechanisms, this compound has been shown to interact with other signaling cascades, although research in this area is less comprehensive. This compound, along with its parent compound terrein, has been noted for its inhibitory effects on human platelet aggregation induced by collagen. researchgate.net This suggests a potential interference with signaling pathways crucial for platelet activation and aggregation. While the precise molecular targets within these cascades have not been fully elucidated for this compound specifically, the activity of the related compound terrein provides some clues. Terrein has been shown to influence the extracellular signal-regulated protein kinase (ERK) pathway. researchgate.netresearchgate.net It induces sustained ERK activation, which in turn leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase expression involved in melanin (B1238610) synthesis. researchgate.netresearchgate.net Given the structural similarity between this compound and terrein, it is plausible that this compound may exert similar effects on the ERK pathway, but further investigation is required to confirm this.

Additionally, studies on terrein have highlighted its ability to suppress RANKL-induced signaling pathways, which are critical for osteoclast differentiation and bone resorption. researchgate.net This includes the inhibition of the master regulator of osteoclastogenesis, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). researchgate.net Whether this compound shares these inhibitory effects on RANKL signaling remains an area for future research. The broad range of biological activities reported for terrein, such as its anti-inflammatory and proteasomal inhibition properties, suggests that these fungal metabolites may interact with multiple signaling pathways. researchgate.netresearchgate.net Further research is needed to specifically delineate the other signaling cascade interventions of this compound.

Effects on Cellular Processes in In Vitro and Model Systems

This compound has been demonstrated to influence several fundamental cellular processes in various in vitro and model systems. scispace.comtandfonline.comfrontiersin.org These effects are crucial to understanding its potential biological significance.

Cell Cycle Regulation

The regulation of the cell cycle is a critical process that governs cell growth and division, and its dysregulation is a hallmark of cancer. frontiersin.org The cell cycle is controlled by a series of checkpoints, primarily the G1/S and G2/M checkpoints, which ensure the fidelity of DNA replication and cell division. frontiersin.org These checkpoints are regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. frontiersin.org

While direct studies on this compound's effect on cell cycle regulation are limited, research on the structurally related compound terrein provides significant insights. Terrein has been shown to induce cell cycle arrest in various cancer cell lines. researchgate.netdntb.gov.ua Specifically, it can cause G2/M phase cell cycle arrest in ovarian cancer and hepatoma cells. tandfonline.com This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, studies on other compounds have shown that downregulation of enzymes like dihydrofolate reductase can lead to G1 phase arrest by upregulating p53 and p21waf/cip1, and downregulating CDK2, CDK4, and CDK6. nih.gov Similarly, inhibition of dihydroorotate (B8406146) dehydrogenase has been shown to induce G2/M arrest in chronic myeloid leukemia cells. nih.gov Given the antiproliferative activity of this compound, it is plausible that it also exerts its effects by interfering with cell cycle progression, potentially through similar mechanisms as terrein, but specific studies on this compound are needed to confirm this.

Apoptosis Induction and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells, and its induction is a key strategy in cancer therapy. nih.gov The process is tightly regulated by a complex network of signaling pathways, including the death receptor pathway and the mitochondrial (intrinsic) pathway. researchgate.net

Studies on the parent compound, terrein, have demonstrated its ability to induce apoptosis in various cancer cell lines, including cervical and breast cancer cells. researchgate.net The apoptotic mechanism of terrein involves both the death-receptor and mitochondrial pathways. researchgate.net Key events include the activation of caspases, such as caspase-3, -8, and -9, which are central executioners of apoptosis. researchgate.netacs.org Furthermore, terrein has been shown to damage mitochondria, as evidenced by a decrease in the mitochondrial membrane potential and an increase in the Bax/Bcl-2 expression ratio, which promotes the release of pro-apoptotic factors. researchgate.netnih.gov In A549 lung cancer cells, terrein-loaded nanocarriers were shown to significantly increase the cleavage of caspase-3 and caspase-9, as well as poly (ADP-ribose) polymerase (PARP), confirming the induction of apoptosis. acs.org While these findings are for terrein, the structural similarity suggests that this compound may also possess apoptosis-inducing capabilities, a hypothesis that warrants direct investigation.

Inhibition of Cell Proliferation

This compound has demonstrated inhibitory effects on cell proliferation in various studies. semanticscholar.orgresearchgate.net This antiproliferative activity is a significant aspect of its biological profile. For instance, this compound, isolated from Aspergillus novofumigatus, was found to inhibit the proliferation of HL60 cells. researchgate.netsemanticscholar.org

The parent compound, terrein, has been more extensively studied for its antiproliferative effects against a range of cancer cell lines, including H1975, K562, DU145, A549, H411, and MCF-7 cells. acs.org In some cases, the inhibition of cell proliferation is linked to cell cycle arrest without the induction of apoptosis, as seen in hepatoma, keratinocyte, and lung cancer cells. researchgate.net In contrast, in cervical and breast cancer cells, the antiproliferative effect is mediated through the activation of apoptosis. researchgate.net Terrein has also been shown to inhibit the migration of human breast cancer cells by targeting the Rho and Rac signaling pathways. tandfonline.com The inhibitory concentration 50 (IC50) value for terrein against A549 cells was determined to be 10.84 μg/mL. acs.org Given that this compound is a derivative of terrein, it is highly probable that it shares similar antiproliferative mechanisms, though likely with different potencies.

Cellular Differentiation Modulation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. oregonstate.education This process is essential for the development and maintenance of multicellular organisms. oregonstate.education The modulation of cellular differentiation can have significant therapeutic implications, particularly in the context of regenerative medicine and cancer therapy. nih.govelifesciences.org

While direct and extensive research on the specific effects of this compound on cellular differentiation is not widely available, some studies provide indirect evidence of its potential role. This compound is produced by various species of Aspergillus, including Aspergillus novofumigatus and Emericella variecolor. scispace.comsemanticscholar.orgfrontiersin.org The production of such secondary metabolites is often linked to the differentiation and development of the fungi themselves. scispace.com The process of differentiation in organisms is complex and regulated by a multitude of signaling pathways. nih.govnih.gov For instance, in some cellular systems, differentiation is influenced by the expression of specific transcription factors and the remodeling of cellular architecture. oregonstate.educationelifesciences.org Given that this compound is a bioactive small molecule, it has the potential to interact with these pathways and modulate cellular differentiation processes in other organisms as well. However, dedicated studies are required to elucidate the precise mechanisms and the extent to which this compound can modulate cellular differentiation in various cell types and model systems. plos.orgmdpi.com

Mechanistic Insights from Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, offer a powerful approach to gain a global understanding of the molecular mechanisms of action of bioactive compounds like this compound. nih.govresearchgate.net These technologies allow for the large-scale study of proteins and metabolites, respectively, providing a comprehensive snapshot of the cellular state in response to a particular stimulus. nih.govresearchgate.net

While specific proteomics studies focused solely on this compound are limited, related research provides valuable context. For example, proteomics has been utilized to study the effects of Buyang Huanwu Decoction in ischemic stroke, where it helped to identify key signaling pathways like PI3K-Akt and calcium signaling. patsnap.com This demonstrates the potential of proteomics to uncover the broader signaling networks affected by a compound.

In the realm of metabolomics, this compound has been identified as a metabolite in studies profiling the secondary metabolites of various fungi, such as Aspergillus terreus. researchgate.netnih.gov Metabolomic analysis using techniques like UPLC-MS has been instrumental in identifying the production of this compound and other compounds in co-cultures of fungi, revealing complex microbial interactions that can stimulate the production of novel or known bioactive metabolites. nih.gov Furthermore, metabolomics has been used to identify biomarker candidates for diseases, and in one such study, this compound was listed among the potential biomarkers. nih.gov These omics-based approaches hold significant promise for elucidating the detailed molecular mechanisms of this compound, identifying its direct protein targets, and mapping the metabolic pathways it perturbs. nih.govresearchgate.netnihs.go.jpresearchgate.net

Mechanistic Biological Activities of Dihydroterrein in Research Models

Antimicrobial Activity: Mechanistic Studies

Preliminary research suggests that dihydroterrein possesses antimicrobial properties. A study involving the co-culture of two endophytic fungi, Aspergillus terreus and Paecilomyces lilacinus, reported the production of this compound, which exhibited antimicrobial activity.

Antibacterial Mechanisms against Specific Pathogens

Research has shown that this compound demonstrates inhibitory activity against certain bacterial pathogens. Specifically, it has been reported to be effective against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these activities have been determined to be in the range of 4.0 to 64.0 μg/mL. However, the precise molecular and cellular mechanisms by which this compound exerts its antibacterial effects have not been elucidated in the available scientific literature. Studies detailing its interaction with bacterial cell walls, membranes, or intracellular processes are currently lacking.

Antifungal Mechanisms

Similar to its antibacterial activity, this compound has also shown promise as an antifungal agent. Its activity has been observed against the fungal pathogens Alternaria brassicae and Physalospora piricola, with MIC values also falling within the 4.0 to 64.0 μg/mL range. Despite this demonstrated activity, the underlying mechanisms of its antifungal action remain to be investigated. There is currently no available research detailing how this compound interacts with fungal cell structures or metabolic pathways to inhibit their growth.

Antiviral Mechanisms

There is no information available in the current scientific literature regarding the antiviral activity or mechanisms of this compound.

Anticancer Activity: Molecular and Cellular Mechanisms

The potential anticancer activities of this compound are not well-documented. While some related compounds isolated alongside this compound have shown cytotoxic effects against cancer cells, specific data on this compound's anticancer properties and its mechanisms of action are scarce.

Activity in Cancer Cell Lines and Primary Cell Models

One study on metabolites from the marine fungus Emericella variecolor reported the isolation of this compound along with other compounds. In this study, a co-isolate, varitriol, demonstrated potent cytotoxic activity against renal, central nervous system, and breast cancer cell lines in the National Cancer Institute's 60-cell panel. However, the study did not report any specific anticancer activity for this compound itself. Further research is needed to determine if this compound possesses any cytotoxic or antiproliferative effects against cancer cell lines or in primary cell models.

Mechanistic Studies on Specific Cancer Types

Due to the limited data on its direct anticancer activity, there are currently no mechanistic studies available that detail the molecular and cellular effects of this compound on any specific type of cancer. Research into its potential to induce apoptosis, inhibit cell cycle progression, or affect signaling pathways in cancer cells has not been reported.

Anti-inflammatory Mechanisms

Current research literature available through public databases does not provide specific details on the anti-inflammatory mechanisms of this compound.

Antioxidant Mechanisms

Detailed studies elucidating the specific antioxidant mechanisms of this compound are not presently available in the reviewed scientific literature.

Immunomodulatory Effects (if applicable, non-clinical)

There is currently a lack of non-clinical research data detailing the immunomodulatory effects of this compound.

Other Mechanistic Biological Activities (e.g., Anti-platelet Aggregation)

Research has demonstrated that this compound, isolated from the methanol extracts of the solid culture of Aspergillus novofumigatus, exhibits inhibitory effects on human platelet aggregation. researchgate.net

In in-vitro studies, this compound was shown to inhibit platelet aggregation induced by collagen at a concentration of 5.0 × 10² µmol/L. researchgate.net However, it displayed only slight inhibitory effects when platelet aggregation was induced by adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net

Further investigation into a derivative, this compound diacetate, was conducted to examine its impact on platelet aggregation. researchgate.net The acetylation of this compound suggests a potential avenue for enhancing its anti-platelet aggregation properties. researchgate.net The study highlights that differences in the molecular structure, such as the presence of a double bond in a side chain group, might influence the size of platelet aggregates, though this requires further investigation with a broader range of compounds. researchgate.net

CompoundInducerConcentrationInhibitory Effect on Platelet Aggregation
This compoundCollagen5.0 × 10² µmol/LInhibited
This compoundADP5.0 × 10² µmol/LSlight inhibition
Table 1: Summary of in-vitro anti-platelet aggregation effects of this compound.

Structure Activity Relationship Sar Studies of Dihydroterrein

Influence of Core Structure Modifications on Biological Activity

The core structure of dihydroterrein, a substituted cyclopentanone, is a fundamental determinant of its biological activity. Modifications to this scaffold can significantly impact its interaction with biological targets. While specific studies extensively detailing modifications of the cyclopentane (B165970) ring in this compound are limited, general principles of medicinal chemistry suggest that alterations to the ring size, saturation, or the introduction of heteroatoms would likely have a profound effect on the molecule's three-dimensional conformation and, consequently, its biological profile.

For instance, the rigidity and planarity of the cyclopentenone ring system in the related compound, terrein (B1683088), are considered important for its bioactivities. It can be inferred that the stereochemistry and substitution pattern on the cyclopentane ring of this compound are similarly critical. The spatial arrangement of the substituents on the five-membered ring dictates how the molecule presents its functional groups to a biological target.

Role of Specific Functional Groups in this compound Activity

The biological activity of this compound is intricately linked to its specific functional groups: two hydroxyl groups, a ketone group, a carbon-carbon double bond within the side chain, and the alkyl side chain itself. The presence and orientation of these groups are critical for molecular recognition and interaction with biological targets.

Hydroxyl Groups: The two hydroxyl groups are key features of the this compound molecule. Their ability to act as both hydrogen bond donors and acceptors makes them critical for binding to target proteins. abyntek.comnih.gov The importance of these groups is highlighted by studies on this compound diacetate, an acetylated form of this compound. The acetylation of the hydroxyl groups in this compound to form this compound diacetate was found to alter its biological activity, specifically its inhibitory effect on platelet aggregation. farmaciajournal.com This suggests that the free hydroxyl groups are directly involved in the interaction with the target, and their modification significantly impacts the compound's efficacy. The position and stereochemistry of these hydroxyl groups are also crucial, as they determine the specific hydrogen-bonding patterns the molecule can form. michberk.com

Ketone Group: The ketone functional group is a common feature in many biologically active molecules and contributes to the polarity and reactivity of the compound. openstax.orgspringernature.comscirp.org The carbonyl oxygen can act as a hydrogen bond acceptor, which is a crucial interaction in many ligand-receptor binding events. libretexts.org Reduction of the ketone to a hydroxyl group would significantly alter the electronic and steric properties of this position, likely leading to a change in biological activity. openstax.orgscielo.org.mxsbq.org.brcaymanchem.com In many natural products, the ketone is essential for their mechanism of action, often participating in key interactions within the active site of an enzyme or receptor. openstax.org

Alkyl Side Chain and Double Bond: The propenyl side chain, with its terminal double bond, also plays a significant role in the bioactivity of this compound. The length and flexibility of this alkyl chain can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. libretexts.org The carbon-carbon double bond introduces a region of planarity and potential for π-π stacking interactions. Reduction of this double bond to a single bond would increase the flexibility of the side chain and alter its shape, which could impact binding affinity. openstax.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov The specific geometry (E/Z) of the double bond is also likely to be a determining factor in the compound's biological activity.

The following table summarizes the key functional groups and their likely roles in the biological activity of this compound.

Functional GroupLikely Role in Biological ActivityReference
Hydroxyl GroupsHydrogen bond donors and acceptors; crucial for target binding. abyntek.comnih.govfarmaciajournal.commichberk.com
Ketone GroupHydrogen bond acceptor; contributes to polarity and reactivity. openstax.orglibretexts.orgscielo.org.mxsbq.org.brcaymanchem.com
Alkyl Side ChainInfluences lipophilicity and interaction with hydrophobic pockets. libretexts.org
C=C Double BondProvides rigidity; potential for π-π interactions. openstax.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov

This table is based on general principles of medicinal chemistry and data from related compounds, as specific studies on this compound are limited.

Stereochemical Considerations in this compound's Biological Action

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. caymanchem.commdpi.com The three-dimensional arrangement of atoms in space determines how a molecule interacts with its biological target, which is also chiral. organic-chemistry.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. michberk.comspringernature.comnih.gov

This compound has multiple chiral centers, meaning it can exist as several stereoisomers. It is highly probable that only one of these stereoisomers is responsible for the observed biological activity, a phenomenon known as stereoselectivity. anu.edu.au The specific spatial orientation of the hydroxyl groups and the alkyl side chain is crucial for a precise fit into the binding site of a target protein. organic-chemistry.org

The following table illustrates the general concept of how stereoisomers can have different biological activities, using a hypothetical example for this compound, as specific data is currently unavailable.

StereoisomerHypothetical Biological ActivityReference
(4R,5S)-dihydroterreinHigh Activity michberk.comspringernature.comorganic-chemistry.orgnih.gov
(4S,5R)-dihydroterreinLow or No Activity michberk.comspringernature.comorganic-chemistry.orgnih.gov
Other DiastereomersVariable Activity michberk.comspringernature.comorganic-chemistry.orgnih.gov

This table is for illustrative purposes only, based on the principle of stereoselectivity in drug action.

Computational Approaches to this compound SAR

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for investigating the SAR of bioactive compounds. scirp.orgmdpi.comjapsonline.comnih.govmdpi.com These in silico techniques can provide valuable insights into how a molecule like this compound might interact with its biological target and can guide the design of new, more potent analogs.

Molecular Docking: Molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein. nih.govfrontiersin.orggalaxyproject.orgplos.orgweebly.com By visualizing the interactions between this compound and the amino acid residues of the protein, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. weebly.com This information can help to explain the observed SAR and can be used to design modifications to the this compound structure that are predicted to enhance binding affinity. For instance, docking studies could reveal the importance of the hydroxyl groups in forming specific hydrogen bonds, or the role of the alkyl side chain in occupying a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgmdpi.comjapsonline.comnih.govmdpi.com By analyzing a dataset of this compound analogs with varying structures and activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This approach can help to prioritize which analogs to synthesize and test, thereby saving time and resources. The descriptors used in QSAR models can also provide insights into the physicochemical properties that are important for activity, such as lipophilicity, electronic properties, and steric factors.

While specific molecular docking or QSAR studies on this compound were not identified in the reviewed literature, these computational approaches represent a valuable avenue for future research to further elucidate its SAR.

Design and Evaluation of Bioactive this compound Analogs

The rational design and synthesis of bioactive analogs are a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. abyntek.commdpi.complos.orgcnr.itmdpi.com Based on the SAR of this compound, several strategies could be employed to design novel analogs with potentially enhanced biological activity.

One approach would be to systematically modify the functional groups identified as being important for activity. For example, the hydroxyl groups could be replaced with other hydrogen-bonding moieties, or their stereochemistry could be altered. The alkyl side chain could be lengthened, shortened, or functionalized to probe its interaction with hydrophobic pockets. The double bond could be reduced or replaced with other functional groups to investigate the impact of side-chain flexibility and electronics.

Once designed, these analogs would need to be synthesized and then evaluated in relevant biological assays to determine their activity. libretexts.orgresearchgate.net A comparison of the activities of the analogs with that of the parent this compound molecule would provide valuable information for refining the SAR model and guiding the design of the next generation of compounds.

The following table provides a hypothetical example of the design and evaluation of this compound analogs, as specific data is limited.

AnalogModificationHypothetical Biological ActivityReference
This compound DiacetateAcetylation of hydroxyl groupsAltered platelet aggregation inhibition farmaciajournal.com
Saturated side-chain analogReduction of C=C double bondPotentially altered lipophilicity and activity openstax.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov
Nor-dihydroterreinShortened alkyl side chainPotentially reduced hydrophobic interactions libretexts.org
Homo-dihydroterreinLengthened alkyl side chainPotentially enhanced hydrophobic interactions libretexts.org

This table is for illustrative purposes and includes one experimentally tested analog and several hypothetical analogs based on SAR principles.

Advanced Analytical Methodologies for Dihydroterrein Research

Chromatographic Techniques for Quantitative Analysis in Complex Biological Matrices

Quantitative analysis of dihydroterrein within complex biological matrices, such as blood, plasma, or tissue homogenates, presents a significant challenge due to the presence of numerous interfering endogenous substances. researchgate.net Chromatographic techniques are indispensable for separating this compound from these matrix components, thereby enabling accurate quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in biological samples. resolvemass.caipinnovative.com Its high resolving power allows for the efficient separation of this compound from a complex mixture of compounds. waters.com The versatility of HPLC is demonstrated by the variety of stationary phases and mobile phase compositions that can be tailored to optimize the separation. researchgate.net

A typical HPLC method for this compound analysis involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve better separation of compounds with a wide range of polarities. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as this compound possesses chromophores that absorb UV light. researchgate.net For enhanced sensitivity and specificity, especially at low concentrations, HPLC can be coupled with mass spectrometry (HPLC-MS). resolvemass.canih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 10 µL

This table represents a generalized set of parameters and may require optimization based on the specific biological matrix and instrumentation.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. phenomenex.comyoutube.com For the analysis of this compound, which is not inherently volatile, a derivatization step is typically required to increase its volatility and thermal stability. Silylation is a common derivatization technique where polar functional groups, such as hydroxyl groups, are converted to their corresponding trimethylsilyl (B98337) (TMS) ethers. nih.gov

The derivatized this compound is then introduced into the GC system, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. phenomenex.comorganomation.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. youtube.com

Detection is often achieved using a Flame Ionization Detector (FID), which provides a response proportional to the amount of carbon atoms in the analyte, or a mass spectrometer (GC-MS) for more definitive identification and quantification. nih.govnotulaebotanicae.ro GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly specific and sensitive analytical tool. nais.net.cnnih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are paramount for the unambiguous determination of this compound's molecular structure and can also be employed for its quantification. researchgate.netsemanticscholar.org These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. pitt.eduemerypharma.com It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the different types of protons and carbons present in the molecule and their respective chemical shifts, which are indicative of their electronic environment. emerypharma.com Further structural information is obtained from two-dimensional (2D) NMR experiments. researchgate.netlibretexts.org

Key 2D NMR experiments for this compound include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. emerypharma.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
120.51.85 (d, 6.8)
2130.15.80 (dq, 15.5, 6.8)
3128.96.70 (dq, 15.5, 1.5)
472.14.50 (m)
576.84.20 (d, 4.0)
6173.2-
735.42.55 (dd, 14.5, 4.0), 2.80 (dd, 14.5, 8.0)

Note: The chemical shift values are illustrative and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. ncfinternational.it High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.comlibretexts.orgmeasurlabs.com

For this compound, HRMS is critical for confirming its molecular formula. researchgate.netyoutube.com By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confidently establish the elemental composition. libretexts.org This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. filab.fr

MS can also be used for structural elucidation through fragmentation analysis. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. nih.gov

Chiroptical Spectroscopy (e.g., CD, ROESY) for Stereochemistry

Determining the absolute and relative stereochemistry of a chiral molecule like this compound is a critical aspect of its characterization. Chiroptical spectroscopy techniques are specifically designed to probe the three-dimensional arrangement of atoms. cas.cz

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgnih.gov The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum. chiralabsxl.comnih.govmdpi.com The exciton (B1674681) chirality method, which analyzes the interaction of two or more chromophores within the molecule, can also be a powerful tool for assigning absolute stereochemistry from CD spectra. researchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY): As mentioned in the NMR section, ROESY is a 2D NMR technique that detects through-space interactions between protons. researchgate.net By identifying which protons are close to each other in space, ROESY provides crucial information for determining the relative stereochemistry of the chiral centers within the this compound molecule.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Metabolomic Profiling

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of this field, providing the necessary resolution and sensitivity to analyze complex extracts from fungal cultures that produce this compound. dntb.gov.uajmb.or.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for the analysis of fungal metabolites due to its versatility and applicability to a broad range of compounds. jmb.or.kritrcweb.org For the metabolomic profiling of an Aspergillus terreus culture, which is known to produce this compound, a sample would typically be extracted with a solvent like ethyl acetate (B1210297) or methanol. uni-duesseldorf.denih.gov This extract is then injected into an LC system. nih.gov Techniques like reversed-phase liquid chromatography (RPLC) are suitable for moderately polar compounds, while hydrophilic interaction liquid chromatography (HILIC) can be used for more polar molecules. jfda-online.com

As the separated compounds elute from the LC column, they enter the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates intact molecular ions, which is crucial for metabolite identification. jfda-online.comchromatographyonline.com this compound has been identified in positive ESI mode, showing adducts at a mass-to-charge ratio (m/z) of 157.1 for the protonated molecule [M+H]⁺ and 179.3 for the sodiated molecule [M+Na]⁺, corresponding to a molecular weight of 156 g/mol . uni-duesseldorf.de High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of this compound among hundreds or thousands of other metabolites in a fungal extract. thermofisher.comuq.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and semi-volatile compounds. jmb.or.krnais.net.cn Due to the polar nature of this compound, conferred by its hydroxyl groups, direct analysis by GC is challenging. Therefore, a chemical derivatization step is typically required to increase its volatility and thermal stability. sigmaaldrich.comnih.gov Silylation is a common derivatization method where active hydrogens in hydroxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.comresearchgate.net After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and polarity in a capillary column. jmb.or.kr The separated components then enter the mass spectrometer, are ionized (commonly by electron impact, EI), and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. nih.govelifesciences.org

The following table summarizes typical parameters for these hyphenated techniques in the context of fungal metabolomics.

Advanced Detection and Quantification in In Vitro and Ex Vivo Samples

Beyond general profiling, specific and sensitive quantification of this compound is crucial for pharmacological and biological studies. This requires validated analytical methods for its measurement in various matrices, from laboratory cultures (in vitro) to biological tissues or fluids (ex vivo).

Detection and Quantification in In Vitro Samples: In vitro research often involves analyzing this compound produced in fungal cultures. Studies have successfully isolated this compound from solid cultures of Aspergillus species, such as A. novofumigatus and A. terreus, using solvent extraction followed by chromatographic purification. nih.govnih.govmdpi.com The presence and relative amount of the compound in these extracts can be monitored using HPLC with UV detection, where this compound shows a characteristic UV absorption maximum around 229 nm. uni-duesseldorf.de For more definitive and sensitive analysis, LC-MS is employed. sciex.com

For absolute quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. itrcweb.org This technique uses a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. kbibiopharma.comnih.govnih.gov In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound, m/z 157.1), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific, characteristic fragment ions (product ions). This two-stage mass filtering provides exceptional specificity and sensitivity, minimizing interference from the complex matrix of a culture extract. kbibiopharma.comnih.gov Although a fully validated MRM method for this compound is not widely published, a hypothetical method can be designed based on its structure and data from similar compounds.

Detection and Quantification in Ex Vivo Samples: Ex vivo analysis involves measuring a compound in tissues or biological fluids that have been removed from an organism. nih.gov The analytical challenges are greater due to the complexity of the sample matrix (e.g., plasma, serum, tissue homogenates). env.go.jpwikipedia.org Sample preparation is critical and often involves protein precipitation for plasma/serum or more extensive homogenization and extraction for tissues, followed by a clean-up step like solid-phase extraction (SPE). env.go.jpnih.gov

Label-free quantification using high-resolution MS can determine the relative amount of this compound between samples. However, for absolute quantification needed in pharmacokinetic or toxicological studies, a validated LC-MS/MS method with stable isotope-labeled internal standards is the gold standard. nih.gov The validation process for such a method would assess linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and reproducibility), and recovery, following guidelines from regulatory bodies. kbibiopharma.com For instance, studies on other fungal metabolites have achieved LOQs in the low µg/kg range in complex matrices. kbibiopharma.com

The table below outlines a representative set of parameters for a targeted LC-MS/MS method for the quantification of this compound.

Future Research Directions and Unexplored Avenues for Dihydroterrein

Investigation of Novel Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of dihydroterrein is not yet fully elucidated, presenting a significant opportunity for discovery. Identifying and characterizing the enzymes and gene clusters responsible for its production in fungi like Aspergillus terreus is a critical first step. tandfonline.comsemanticscholar.org Co-culturing techniques, where different fungal species are grown together, have shown promise in inducing the production of this compound and its derivatives, suggesting that microbial interactions can activate silent biosynthetic gene clusters. tandfonline.com For instance, the co-culture of Aspergillus terreus EN-539 with Paecilomyces lilacinus EN-531 resulted in the production of this compound, which was not detected when the strains were grown separately. tandfonline.com

Future research could focus on:

Genome Mining: Employing bioinformatics tools like antiSMASH to scan fungal genomes for putative biosynthetic gene clusters (BGCs) that may be responsible for this compound synthesis. secondarymetabolites.org This approach has been successful in identifying BGCs for other secondary metabolites. nih.gov

Heterologous Expression: Expressing candidate genes and pathways in a host organism to confirm their role in this compound biosynthesis. This technique can also be used to engineer strains for improved production. nih.gov

Enzyme Characterization: Isolating and characterizing the specific enzymes involved, such as polyketide synthases (PKSs), to understand their structure, function, and catalytic mechanisms. researchgate.net This knowledge is fundamental for manipulating the pathway to produce novel derivatives.

Understanding the biosynthesis of this compound at a molecular level will not only provide fundamental scientific knowledge but also pave the way for its biotechnological production.

Development of More Efficient and Sustainable Synthetic Methodologies

Currently, the production of this compound relies primarily on fermentation of producing fungal strains, which can be inefficient and challenging to scale up. tandfonline.com The development of efficient and sustainable synthetic methodologies is crucial for producing sufficient quantities for research and potential commercialization.

Future directions in this area include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions to create a more sustainable synthesis process. ispe.orgmdpi.commdpi.com This aligns with the broader goal of developing greener pharmaceutical and chemical manufacturing. nih.gov

Biocatalysis: Employing isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations with high selectivity and under mild conditions. researchgate.net This can lead to higher yields and fewer byproducts compared to traditional chemical synthesis.

Enantioselective Synthesis: Developing methods to selectively synthesize the desired stereoisomer of this compound, as different enantiomers may exhibit distinct biological activities. rsc.orgnih.govnih.govorganic-chemistry.org

Process Optimization: Systematically optimizing fermentation parameters such as medium composition, pH, temperature, and aeration to maximize the yield of this compound from fungal cultures. editverse.comscialert.net Techniques like fed-batch cultivation have already shown promise in increasing the production of related compounds. tandfonline.com

Successful development in these areas will be critical for making this compound more accessible for in-depth biological studies and for exploring its potential applications.

Identification of Undiscovered Molecular Targets and Ligand-Target Interactions

While some biological activities of this compound have been reported, such as its inhibitory effects on platelet aggregation, the full spectrum of its molecular targets remains largely unknown. researchgate.net Identifying these targets is essential for understanding its mechanism of action and for predicting its potential therapeutic effects and off-target activities.

Key research avenues include:

Affinity-Based Proteomics: Using chemical probes derived from this compound to capture its binding partners in cell lysates, followed by mass spectrometry to identify the proteins.

Computational Docking and Molecular Modeling: Predicting potential binding sites on known protein targets based on the three-dimensional structure of this compound. mdpi.com This can help to prioritize experimental validation.

High-Throughput Screening: Testing this compound against large panels of proteins, such as kinases or proteases, to identify potential inhibitory activities. dntb.gov.ua

Uncovering the molecular targets of this compound will provide crucial insights into its cellular functions and could reveal novel pathways for therapeutic intervention.

Advanced Mechanistic Studies in Complex In Vitro and In Vivo (Non-Human) Models

To fully understand the biological effects of this compound, it is necessary to move beyond simple cell-based assays and into more complex model systems. These studies will provide a more accurate picture of how the compound behaves in a physiological context.

Future research should involve:

3D Cell Culture Models: Utilizing spheroids or organoids to better mimic the three-dimensional architecture of tissues and obtain more physiologically relevant data.

Animal Models: Investigating the effects of this compound in non-human animal models of disease to assess its efficacy and to understand its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action Studies: Delving deeper into the signaling pathways modulated by this compound. For example, while it is known to inhibit collagen-induced platelet aggregation, the precise molecular interactions within the signaling cascade need to be elucidated. researchgate.net

These advanced studies are crucial for bridging the gap between basic research and potential clinical applications.

Exploration of this compound as a Scaffold for New Bioactive Molecules

The chemical structure of this compound, with its various functional groups, makes it an attractive scaffold for the synthesis of new derivatives with potentially improved or novel biological activities. semanticscholar.orgresearchgate.netresearchgate.net

Strategies for exploring this compound as a scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and assessing how these changes affect its biological activity. This can help to identify the key structural features responsible for its effects.

Combinatorial Chemistry: Creating large libraries of this compound derivatives to screen for a wide range of biological activities.

Synthesis of Novel Heterocycles: Using this compound as a starting material to synthesize more complex heterocyclic compounds, which are a rich source of biologically active molecules. mdpi.comfrontiersin.organalis.com.my

This line of research could lead to the discovery of new drug leads with enhanced potency, selectivity, or improved pharmacokinetic properties.

Integration of Artificial Intelligence and Computational Modeling in this compound Research

Artificial intelligence (AI) and computational modeling are powerful tools that can accelerate many aspects of drug discovery and development. nih.govresearchgate.netnih.gov

In the context of this compound research, AI can be applied to:

Predicting Bioactivity: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of new this compound derivatives before they are synthesized. nih.gov

Target Identification: Employing machine learning algorithms to analyze large biological datasets and identify potential molecular targets for this compound. mdpi.com

Optimizing Synthesis and Production: Using AI to design more efficient synthetic routes and to optimize fermentation conditions for maximizing yield. ispe.orgeditverse.comresearchgate.net

The integration of these computational approaches will undoubtedly streamline research efforts and facilitate the translation of basic discoveries into tangible applications.

Addressing Challenges in this compound Research and Scalable Production

Despite its potential, several challenges need to be addressed to advance this compound research. A primary obstacle is the low yield from natural sources and the complexity of its production. tandfonline.comnih.gov

Key challenges and potential solutions include:

Low Production Yields: As seen with many natural products, obtaining large quantities of this compound through fermentation is often difficult. nih.gov Strategies to overcome this include optimizing fermentation conditions, metabolic engineering of the producing organisms, and developing efficient chemical syntheses. tandfonline.comeditverse.com

Scalability: Transitioning from laboratory-scale production to industrial-scale manufacturing presents significant hurdles, including maintaining consistency and cost-effectiveness. tandfonline.comresearchgate.netconsensus.app Continuous flow synthesis and advanced bioreactor design could offer solutions. ispe.org

Complexity of Biological Systems: Understanding the intricate interactions of this compound within a living organism is a complex task. A multi-pronged approach combining in vitro, in vivo, and in silico methods will be necessary.

Overcoming these challenges will require a collaborative effort from chemists, biologists, and engineers to unlock the full potential of this compound.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing dihydroterrein from fungal co-cultures?

this compound can be isolated via co-cultivation of Aspergillus terreus with bacterial strains (e.g., Bacillus subtilis) on solid rice medium. The ethyl acetate (EtOAc) extract is subjected to chromatographic purification. Structural elucidation relies on UV spectroscopy (λmax ~229 nm), ESI-MS (m/z 157.1 [M + H]⁺), and detailed ¹H NMR analysis (e.g., δH 6.00 for H-5 in the cyclopentenone core) . Cross-referencing with literature data (e.g., Hosoe et al., 2009) is critical for validation .

Q. How can researchers distinguish this compound from its structural analog, terrein, using spectroscopic techniques?

this compound differs from terrein by a saturated side chain (C-6/C-7), evident in ¹H NMR: this compound shows upfield shifts at δH 2.51 (H-6) and 1.05 (terminal CH₃), whereas terrein retains a double bond. Mass spectrometry also reveals a 2 amu difference (this compound: MW 156 vs. terrein: MW 154) . Comparative analysis of coupling constants (e.g., J = 2.5 Hz for H-2/H-3 in this compound) further confirms stereochemistry .

Q. What are the standard protocols for ensuring reproducibility in this compound synthesis or extraction?

Documented co-culture conditions (e.g., 28°C, 14-day incubation) and solvent systems (EtOAc for extraction; silica gel chromatography for purification) must be strictly followed. Analytical reproducibility requires triplicate NMR runs and cross-lab validation using reference spectra . Reporting guidelines from the Beilstein Journal of Organic Chemistry recommend detailing reaction yields, solvent purity, and instrument calibration in methods sections .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s bioactivity mechanisms, such as platelet aggregation inhibition?

In vitro platelet aggregation assays (e.g., using ADP-induced aggregation in human blood samples) are standard. Pre-incubate platelets with this compound (dose range: 10–100 µM) and measure inhibition via turbidimetry. Include positive controls (e.g., aspirin) and validate statistical significance using ANOVA with post-hoc tests . Parallel LC-MS/MS analysis can track metabolite stability under assay conditions .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from strain-specific fungal metabolism or extraction variability. Mitigate by:

  • Standardizing fungal strains (e.g., Aspergillus novofumigatus vs. A. terreus) .
  • Replicating co-culture conditions (e.g., bacterial partners, media composition) .
  • Applying multivariate analysis (PCA or PLS-DA) to NMR/MS datasets to identify confounding variables .

Q. How does co-culturing with bacterial species influence this compound yield and structural diversity?

Co-cultivation triggers fungal secondary metabolite production via interspecies competition. Quantify yield differences using HPLC-UV (λ = 229 nm) under monoculture vs. co-culture conditions. Structural diversification (e.g., ethyl vs. propyl side chains) can be probed via comparative genomics of biosynthetic gene clusters in Aspergillus spp. .

Q. What advanced analytical techniques are recommended for elucidating this compound’s interactions with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to platelet receptors. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with collagen or ADP receptors. Validate findings with CRISPR-edited platelet cell lines .

Methodological Best Practices

  • Data Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) and DEPT-135 for carbon multiplicity .
  • Ethical Compliance : Adhere to institutional guidelines for human platelet studies (e.g., IRB approval for blood samples) .
  • Statistical Rigor : Use R or Python for dose-response curve fitting (e.g., IC₅₀ calculations) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.